molecular formula C10H16BrClN2O2S2 B3227925 (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride CAS No. 1261234-78-9

(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B3227925
CAS No.: 1261234-78-9
M. Wt: 375.7 g/mol
InChI Key: AEDWZMIEIPRUSF-UHFFFAOYSA-N
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Description

(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound with potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a bromothiophene group attached to a piperidine ring, which is further modified with a sulfonyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps, starting with the bromination of thiophene to introduce the bromo group at the 5-position

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: : The sulfonyl group can be reduced to a sulfide or other reduced derivatives.

  • Substitution: : The bromo group on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxyl derivatives.

  • Reduction: : Sulfide derivatives, thiol derivatives.

  • Substitution: : Amino derivatives, alkyl derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anti-inflammatory properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)piperidin-3-ol and 5-bromo-2-(piperazin-1-yl)pyrimidine . While these compounds share some structural similarities, the presence of the thiophene ring and the specific arrangement of functional groups in (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride

Properties

IUPAC Name

[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2S2.ClH/c11-9-1-2-10(16-9)17(14,15)13-5-3-8(7-12)4-6-13;/h1-2,8H,3-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDWZMIEIPRUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC=C(S2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261234-78-9
Record name 4-Piperidinemethanamine, 1-[(5-bromo-2-thienyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261234-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride
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(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride
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(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride
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(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride
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(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride
Reactant of Route 6
(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride

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